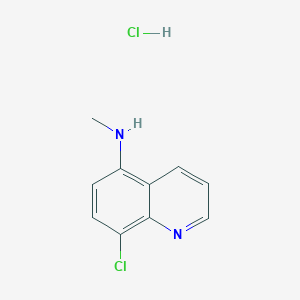

8-Chloro-N-methylquinolin-5-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

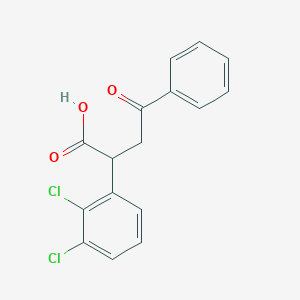

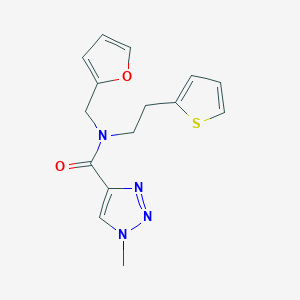

Molecular Structure Analysis

The molecular structure of “8-Chloro-N-methylquinolin-5-amine;hydrochloride” is represented by the InChI code1S/C10H9ClN2.ClH/c1-12-9-5-4-8 (11)10-7 (9)3-2-6-13-10;/h2-6,12H,1H3;1H . The molecular weight is 229.11 . Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

8-Hydroxyquinoline derivatives, including 8-Chloro-N-methylquinolin-5-amine hydrochloride, have been synthesized and characterized for their potential applications in various scientific research areas. For instance, the synthesis of novel ligands and their metal complexes with divalent transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) has been explored due to the pharmacological importance of 8-hydroxyquinolines. These compounds have been investigated using physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques, highlighting their potential in antimicrobial activity research against various bacterial strains and fungi (K. Patel & H. S. Patel, 2017).

Antimicrobial Activity

The antimicrobial activity of 8-hydroxyquinoline derivatives has been a significant area of research. For example, 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline and its derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, upon further reaction with aromatic aldehydes and other reagents, have yielded various heterocyclic compounds, which have been characterized and screened for antimicrobial properties (Shawkat A. Abdel-Mohsen, 2003).

Corrosion Inhibition

The application of 8-hydroxyquinoline derivatives in corrosion inhibition has been explored, particularly for mild steel in hydrochloric acid environments. Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and identified as potential corrosion inhibitors. Their efficacy has been evaluated using weight loss measurements, electrochemical techniques, and surface studies, demonstrating significant inhibition performance and the formation of protective layers on metal surfaces (M. Rbaa et al., 2019).

Liposome-Water Partitioning

The study of liposome-water partitioning of 8-hydroxyquinolines and their copper complexes provides insights into their bioavailability and toxicity, particularly in combinations with metals. This research explores the passive uptake of copper into phospholipid bilayers by complex formation with hydrophobic 8-hydroxyquinolines, highlighting the significance of neutral, anionic, and cationic species of these compounds in the partitioning process (Sibylle Kaiser & B. Escher, 2006).

Cytotoxicity and Anticancer Potential

The cytotoxicity and potential anticancer applications of 8-hydroxyquinoline derivatives have also been investigated. Mannich bases of 8-hydroxyquinoline have been synthesized and evaluated for their potency against human cancer cells, emphasizing the ongoing search for effective anticancer drug candidates (A. Shen et al., 1999).

Safety and Hazards

The safety information for “8-Chloro-N-methylquinolin-5-amine;hydrochloride” includes hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

Biochemical Pathways

The biochemical pathways affected by 8-Chloro-N-methylquinolin-5-amine hydrochloride are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Propriétés

IUPAC Name |

8-chloro-N-methylquinolin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2.ClH/c1-12-9-5-4-8(11)10-7(9)3-2-6-13-10;/h2-6,12H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOYIIDEVNBMDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=CC=NC2=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)

![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)

![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)